

Application Notes and Protocols for ENS-163 Phosphate in Electrophysiology

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Compound of Interest

Compound Name: ENS-163 phosphate

Cat. No.: B1662751

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of **ENS-163 phosphate**, a selective M1 muscarinic acetylcholine receptor (mAChR) agonist, in electrophysiological recordings.

Introduction

ENS-163 (also known as SDZ ENS 163) is a potent and selective agonist for the M1 subtype of muscarinic acetylcholine receptors, with additional M2 receptor antagonistic properties.^[1] M1 receptors are predominantly coupled to Gq/11 proteins, and their activation initiates a signaling cascade involving phospholipase C (PLC), leading to the modulation of various ion channels and neuronal excitability.^{[2][3][4][5][6]} This makes ENS-163 a valuable tool for studying cholinergic modulation of synaptic transmission, plasticity, and neuronal network activity, with potential therapeutic implications for cognitive disorders.

Mechanism of Action

ENS-163 selectively binds to and activates M1 muscarinic receptors. This activation leads to the dissociation of the Gq/11 protein alpha subunit, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates

protein kinase C (PKC). These signaling events ultimately modulate the activity of various ion channels, leading to changes in neuronal membrane potential and firing patterns.



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ENS-163 M1 Receptor Signaling Pathway

Quantitative Data Summary

The following tables summarize the pharmacological properties of ENS-163 from published studies.

Table 1: In Vitro Efficacy and Potency of ENS-163

Preparation	Receptor Target	Measured Effect	pD2 / pA2	Efficacy (% vs. Carbachol)	Reference
Rat Superior Cervical Ganglion	M1	Depolarization	6.5 ± 0.3	$128 \pm 4.2\%$	[1]
Rat Left Atria	M2	Decrease in Contractile Force	-	$14 \pm 2.9\%$ (partial agonist)	[1]
Rat Left Atria	M2	Antagonism of Carbachol	5.8 ± 0.2 (pA2)	-	[1]
Guinea-Pig Ileum	M3	Contraction	5.3 ± 0.1	$72 \pm 4.2\%$ (partial agonist)	[1]

Table 2: Electrophysiological Effects of ENS-163 in Rat Hippocampal Slices

Concentration	Experimental Paradigm	Observed Effect	Reference
2×10^{-6} M	Long-Term Potentiation (LTP)	Potentiation of EPSP amplitude by $62 \pm 8.4\%$ (with 8 trains of 100 Hz stimulation)	[7]
2×10^{-6} M	NMDA Receptor Component	Increased NMDA receptor-induced component of the EPSP response from $21 \pm 3\%$ to $33 \pm 2\%$	[7]

Experimental Protocols

Protocol 1: Preparation of ENS-163 Phosphate Stock Solution

ENS-163 is supplied as a phosphate salt, which generally enhances aqueous solubility.

Materials:

- **ENS-163 phosphate** powder
- Sterile, deionized water or desired buffer (e.g., aCSF)
- Vortex mixer
- 0.22 μm syringe filter

Procedure:

- Based on the desired final concentration in your experiments (typically in the low micromolar range), calculate the amount of **ENS-163 phosphate** needed to prepare a concentrated stock solution (e.g., 10 mM).

- Dissolve the weighed **ENS-163 phosphate** powder in sterile, deionized water or the experimental buffer. The solubility of phosphate salts can be pH-dependent. If solubility issues arise, adjusting the pH to be slightly acidic may help.
- Vortex the solution until the powder is completely dissolved.
- Sterile-filter the stock solution using a 0.22 μm syringe filter into a sterile microcentrifuge tube.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C . For short-term storage (a few days), $2-8^{\circ}\text{C}$ may be acceptable.

Protocol 2: Whole-Cell Patch-Clamp Recordings in Acute Brain Slices

This protocol describes how to record from neurons in acute brain slices (e.g., hippocampus) to assess the effect of ENS-163 on neuronal excitability.

Materials:

- Slicing Artificial Cerebrospinal Fluid (aCSF) (in mM): 87 NaCl, 2.5 KCl, 25 NaHCO_3 , 1.25 NaH_2PO_4 , 75 sucrose, 25 glucose, 0.5 CaCl_2 , 7 MgCl_2 .
- Recording aCSF (in mM): 125 NaCl, 2.5 KCl, 25 NaHCO_3 , 1.25 NaH_2PO_4 , 25 glucose, 2 CaCl_2 , 1 MgCl_2 .
- Internal Solution (K-Gluconate based, for current-clamp) (in mM): 135 K-Gluconate, 10 HEPES, 10 KCl, 4 Mg-ATP, 0.3 Na-GTP, 0.2 EGTA. Adjust pH to 7.2-7.3 with KOH and osmolarity to ~ 290 mOsm.
- **ENS-163 phosphate** stock solution
- Vibrating microtome
- Patch-clamp rig with amplifier, micromanipulators, and data acquisition system

Procedure:

- Slice Preparation:
 - Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated (95% O₂ / 5% CO₂) slicing aCSF.
 - Rapidly dissect the brain and prepare 300-400 µm thick slices using a vibrating microtome in ice-cold, oxygenated slicing aCSF.
 - Transfer slices to a recovery chamber with oxygenated recording aCSF and allow them to recover at 32-34°C for 30 minutes, followed by at least 1 hour at room temperature.
- Recording:
 - Transfer a slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated recording aCSF at a rate of 2-3 ml/min.
 - Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with internal solution.
 - Obtain a giga-ohm seal on a healthy-looking neuron and establish a whole-cell configuration.
 - In current-clamp mode, record baseline neuronal activity (e.g., resting membrane potential, input resistance, and firing pattern in response to current injections).
 - Drug Application: Dilute the **ENS-163 phosphate** stock solution into the recording aCSF to the desired final concentration (e.g., 2 µM) and switch the perfusion to the drug-containing solution.
 - Record the changes in neuronal properties during and after drug application.
 - To confirm the effect is mediated by M1 receptors, a specific M1 antagonist like pirenzepine can be co-applied or used as a pre-treatment.

Protocol 3: Extracellular Field Potential Recordings of Long-Term Potentiation (LTP)

This protocol is for assessing the modulatory effect of ENS-163 on synaptic plasticity in the hippocampus.

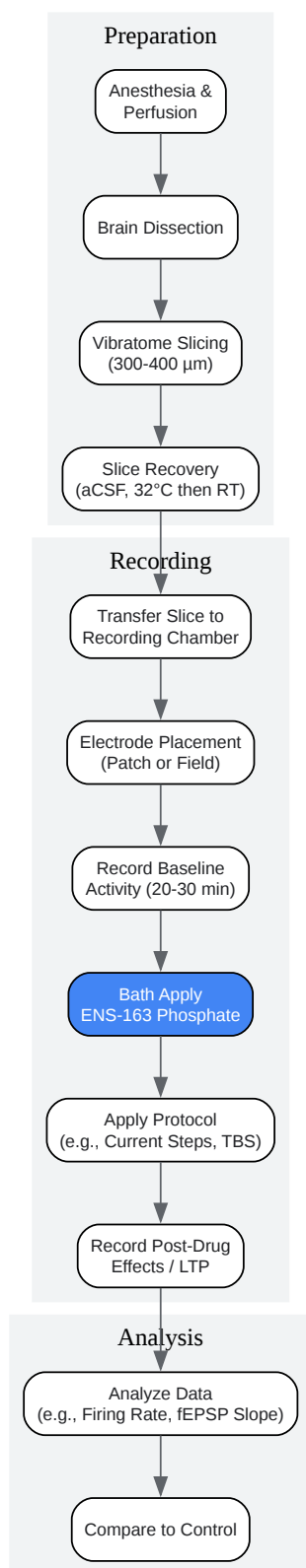
Materials:

- Same aCSF and slice preparation as in Protocol 2.
- Bipolar stimulating electrode.
- Glass recording microelectrode filled with recording aCSF.
- Field potential amplifier and data acquisition system.

Procedure:

- Slice and Electrode Placement:
 - Prepare and recover hippocampal slices as described in Protocol 2.
 - Place a slice in the recording chamber. Position a stimulating electrode in the Schaffer collaterals and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
- Baseline Recording:
 - Deliver single pulses to the stimulating electrode to establish a baseline fEPSP slope that is 30-40% of the maximum response.
 - Record a stable baseline for at least 20-30 minutes.
- Drug Application and LTP Induction:
 - Perfuse the slice with aCSF containing the desired concentration of **ENS-163 phosphate** (e.g., 2 μ M) for at least 30 minutes prior to LTP induction.
 - Induce LTP using a high-frequency stimulation protocol, such as theta-burst stimulation (TBS).

- Post-Induction Recording:
 - Continue to record fEPSPs for at least 60 minutes post-induction to measure the magnitude and stability of LTP.
 - Compare the degree of potentiation in slices treated with ENS-163 to control slices that did not receive the drug.



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- To cite this document: BenchChem. [Application Notes and Protocols for ENS-163 Phosphate in Electrophysiology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662751#application-of-ens-163-phosphate-in-electrophysiology-recordings]

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